Leiocarposide is a phenolic glycoside primarily found in Solidago virgaurea L., commonly known as Goldenrod. [, , , , , , , , , ] Its chemical name is 3-beta-D-glucopyranosyloxy-2-methoxy-6-hydroxy-benzoic acid-2'-beta-D-glucopyranosyloxybenzyl ester. [, ] Leiocarposide plays a crucial role in scientific research, particularly in studies focusing on plant metabolism, biotransformation processes, and potential pharmacological activities. [, , , , , , , ]
Synthesis Analysis
The provided literature does not contain information regarding the chemical synthesis of Leiocarposide. The studies primarily focus on its natural occurrence, extraction from Solidago virgaurea L., and subsequent analysis. [, , , , , , , , , ]
Molecular Structure Analysis
Hydrolysis: Leiocarposide is hydrolyzed in artificial intestinal fluid and by microbial enzymes in the cecum and colon of rats, breaking down into leiocarpic acid and saligenin. This hydrolysis occurs slowly, indicating the relative stability of the ester bond in Leiocarposide. [, ]
Oxidation: Saligenin, a product of Leiocarposide hydrolysis, undergoes oxidation to form salicylic acid. This reaction occurs in various tissues, including the liver, kidney, lung, gut wall, and serum. [] Further oxidation of salicylic acid to gentisic acid has been observed in liver homogenates. []
Physical and Chemical Properties Analysis
Limited information regarding the specific physical and chemical properties of Leiocarposide is available in the provided literature. One study mentions the slow hydrolysis rate of Leiocarposide in artificial intestinal fluid (t1/2 = 41.7 h), indicating the relative stability of its ester bond. [] Further research is needed to characterize its physical properties, such as solubility, melting point, and spectroscopic characteristics.
Applications
Plant Science: Leiocarposide serves as a valuable marker for chemotaxonomic studies of Solidago species and for evaluating the influence of cultivation practices, such as fertilization and planting methods, on the chemical composition of goldenrod. [, , , , ]
Biotransformation Studies: Research utilizes Leiocarposide to investigate the metabolism and biotransformation of phenolic glycosides in mammals. Studies analyzing its metabolic fate in rats provide insights into the enzymatic pathways involved in the breakdown of complex glycosides. [, , ]
Drug Interaction Studies: Research investigates the potential of Leiocarposide and goldenrod extracts to interact with drug-metabolizing enzymes, specifically cytochrome P450 enzymes in human liver microsomes and hepatocytes. [] This research helps assess the potential for herb-drug interactions and ensure the safe use of goldenrod preparations.
Related Compounds
Leiocarpic acid
Compound Description: Leiocarpic acid (3,6-dihydroxy-2-methoxy-benzoic acid) is a phenolic acid. It is a metabolite of Leiocarposide. [, ]
Relevance: Leiocarpic acid is a hydrolysis product of Leiocarposide, resulting from the cleavage of both the ester and glycosidic bonds by microbial enzymes in the cecum and colon of rats. [, ] This suggests that Leiocarpic acid could be a key molecule in the metabolic pathway of Leiocarposide.
Salicin
Compound Description: Salicin is a phenolic glycoside found in willow bark, known for its anti-inflammatory and analgesic properties. [, ]
Relevance: Salicin is a structural component of Leiocarposide, forming the 'right-hand' portion of the molecule. [] While Leiocarposide exhibits poor absorption due to its stable ester bond, salicin is readily absorbed. [] This structural difference significantly impacts their metabolic pathways and pharmacological activities.
Salicylic acid
Compound Description: Salicylic acid is a beta-hydroxy acid with anti-inflammatory and analgesic properties. It is commonly used in skincare products and as a medication. [, ]
Relevance: Salicylic acid is a metabolite of both Leiocarposide and salicin. [, ] Its presence as a metabolite in both pathways further highlights the structural relationship between these two compounds.
Salicyluric acid
Compound Description: Salicyluric acid is a glycine conjugate of salicylic acid. It is a major metabolite of salicylic acid in humans. []
Relevance: Salicyluric acid is a metabolite of both Leiocarposide and salicin. [] Its presence suggests a shared metabolic pathway with salicylic acid as an intermediate.
Saligenin
Compound Description: Saligenin (salicyl alcohol) is an aromatic alcohol. It is the aglycone of salicin. []
Relevance: Saligenin is a metabolite of salicin formed through the enzymatic cleavage of the glycosidic bond. [] It further undergoes oxidation to form salicylic acid. The absence of saligenin as a direct metabolite of Leiocarposide suggests that the ester bond hydrolysis does not occur before the glycosidic bond cleavage in its metabolic pathway.
Gentisic acid
Compound Description: Gentisic acid (2,5-dihydroxybenzoic acid) is a dihydroxybenzoic acid. It exhibits antioxidant and anti-inflammatory properties. []
Relevance: Gentisic acid is a metabolite of salicin, formed through the oxidation of salicylic acid specifically in the liver. [] The absence of gentisic acid as a metabolite of Leiocarposide suggests that the metabolic pathway of Leiocarposide might not involve liver-specific enzymes to the same extent as salicin.
2,3-Dihydroxybenzoic acid
Compound Description: 2,3-Dihydroxybenzoic acid is a dihydroxybenzoic acid. It is a minor metabolite of salicin. []
Relevance: Similar to gentisic acid, 2,3-dihydroxybenzoic acid is identified as a product of salicin metabolism but not of Leiocarposide. [] This finding further supports the notion of distinct metabolic pathways for these two compounds, despite their structural similarities.
Compound Description: 5-O-Caffeoylquinic acid and 3,5-di-O-caffeoylquinic acid are caffeoylquinic acids. They are found in the callus tissue of Solidago virgaurea, the plant source of Leiocarposide. []
Relevance: While not directly related to Leiocarposide's metabolism, these compounds are found alongside Leiocarposide in Solidago virgaurea. [] This finding indicates a potential shared biosynthetic pathway or a common role in the plant's physiology.
References:1. [Biotransformation of phenolglycosides leiocarposide and salicin]. (https://www.semanticscholar.org/paper/3a4709250f6ed17e956105a5bb8c45985504171f)2. [The biotransformation of leiocarposide and salicin phenol glycosides--examples for special consideration of the absorption and metabolism of glycosidic compounds]. (https://www.semanticscholar.org/paper/65b7c7fe3271323ef2baac00b24249ba2062ed69)5.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
L-cystathionine is a modified amino acid generated by enzymic means from L-homocysteine and L-serine. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a tautomer of a L-cystathionine dizwitterion. L-Cystathionine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Cystathionine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). L-cystathionine is a natural product found in Equisetum arvense, Daphnia pulex, and other organisms with data available. Cystathionine is an amino acid derivative that is an intermediate in the biosynthesis of cysteine. It is the product of the ligation of homocysteine and serine by cystathionine beta synthase. Sulfur-containing amino acid formed as an intermediate in the conversion of METHIONINE to CYSTEINE.
LCZ696 is a dual angiotensin II receptor antagonist and neprilysin inhibitor that is a combination of the nonpeptide angiotensin II receptor antagonist valsartan and AHU377, a prodrug of LBQ657, which is an inhibitor of the zinc metallopeptidase neprilysin. LCZ696 (2-60 mg/kg) induces a dose-dependent decrease in mean arterial pressure in rats expressing human renin and angiotensinogen, a double-transgenic model for angiotensin II-dependent hypertension. Formulations containing LCZ696 are under clinical investigation for the treatment of mild to moderate hypertension and chronic heart failure.
LDC000067 is a cyclin-dependent kinase 9 (Cdk9) inhibitor (IC50 = 44 nM). It is selective for Cdk9 over Cdk1, -2, -4, -6, and -7 (IC50s = 5.5, 2.44, 9.24, >10, and >10 μM, respectively), as well as a panel of 28 additional kinases at 10 μM. LDC000067 (10 μM) inhibits transcription dependent on the Cdk9-cyclin T complex positive transcription elongation factor b (P-TEFb) in vitro and de novo RNA synthesis in A549 cells. It induces apoptosis in A549 and MCF-7 cancer cells. LDC000067 prevents IL-1β-induced production of matrix metalloproteinase-3 (MMP-3), MMP-9, MMP-13, IL-6, IL-8, and TNF-α and NF-κB activation in SW 1353 chondrocytes. In vivo, LDC000067 (7.5 mg/kg) delays cartilage degeneration in a mouse model of anterior cruciate ligament transection (ACLT). It also prevents bone resorption in mouse models of ACLT- or LPS-induced osteoarthritis. LDC000067 is a potent and selective CDK9 inhibitor. LDC000067 inhibited in vitro transcription in an ATP-competitive and dose-dependent manner. Gene expression profiling of cells treated with LDC000067 demonstrated a selective reduction of short-lived mRNAs, including important regulators of proliferation and apoptosis. Analysis of de novo RNA synthesis suggested a wide ranging positive role of CDK9. At the molecular and cellular level, LDC000067 reproduced effects characteristic of CDK9 inhibition such as enhanced pausing of RNA polymerase II on genes and, most importantly, induction of apoptosis in cancer cells. LDC000067 inhibits P-TEFb-dependent in vitro transcription. Induces apoptosis in vitro and in vivo in combination with BI 894999.
LDC3140, also known as LDC043140, is a potent CDK7 inhibitor. Cyclin-dependent kinase 7 (CDK7) activates cell cycle CDKs and is a member of the general transcription factor TFIIH. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells.
LDC4297 is a pyrazolotriazine that is pyrazolo[1,5-a][1,3,5]triazine substituted by a piperidin-3-yloxy group, [2-(1H-pyrazol-1-yl)benzyl]nitrilo group and an isopropyl group at positions 2, 4 and 8 respectively. It is a potent and selective CDK7 inhibitor and exhibits antiviral activity. It has a role as an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor, an apoptosis inducer, an antineoplastic agent and an antiviral agent. It is a pyrazolotriazine, a member of pyrazoles, a member of piperidines, a secondary amino compound and an aromatic ether.